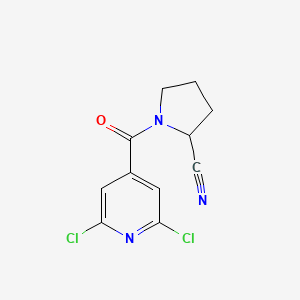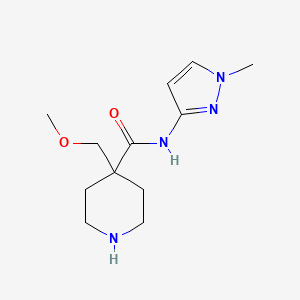
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, specifically in the field of cancer treatment, and has become a subject of interest for many researchers worldwide.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide involves the inhibition of specific proteins involved in cell division and proliferation. The compound has been found to target the Aurora kinases, which are essential for the proper segregation of chromosomes during cell division. By inhibiting these kinases, the compound prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide has shown significant biochemical and physiological effects in scientific research. The compound has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also shown low toxicity levels, making it a promising candidate for further development in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide in lab experiments is its ability to selectively target specific proteins involved in cell division and proliferation. It has also shown low toxicity levels, making it a safe candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the development and application of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to increase yields and purity of the compound. Another direction is the investigation of the compound's potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment.
Synthesis Methods
The synthesis of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form 1H-indazole-5-carbonyl chloride. This intermediate is then reacted with 4-(methoxymethyl)piperidine to form the desired product. The synthesis process has been optimized to obtain high yields of the compound with good purity.
Scientific Research Applications
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. The compound has also shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-15(4-6-16-7-5-15)14(20)18-12-2-3-13-11(8-12)9-17-19-13/h2-3,8-9,16H,4-7,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKGAMCBMCRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)


![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

